molecular formula C13H20ClN3O3 B5436781 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol

1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol

Cat. No. B5436781
M. Wt: 301.77 g/mol
InChI Key: FTGDKGLXINCBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to have promising results in preclinical studies, and its mechanism of action suggests that it may be effective in treating a variety of different cancers.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol is complex and involves several different pathways. This compound has been shown to inhibit the function of a protein called mutant p53, which is commonly found in many different types of cancer. By inhibiting mutant p53, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of different biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and neuroprotective effects. These effects suggest that this compound may have potential therapeutic applications beyond cancer treatment.

Advantages and Limitations for Lab Experiments

1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models of cancer. However, there are also limitations to its use, including potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are many potential future directions for research on 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol. One area of interest is the development of new formulations and delivery methods that may increase its effectiveness and reduce potential toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications beyond cancer treatment.

Synthesis Methods

1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been extensively studied, and the resulting compound has been shown to be highly pure and stable.

Scientific Research Applications

1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound has potent anti-cancer effects, and may be effective in treating a variety of different types of cancer.

properties

IUPAC Name

(4-chloro-1,5-dimethylpyrazol-3-yl)-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3/c1-9-10(14)11(15-16(9)2)12(19)17-6-3-4-13(20,8-18)5-7-17/h18,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDKGLXINCBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCCC(CC2)(CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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